1-(3-Chlorophenyl)-2-methoxyethanone
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Overview
Description
1-(3-Chlorophenyl)-2-methoxyethanone is an organic compound characterized by the presence of a chlorophenyl group attached to a methoxyethanone moiety
Scientific Research Applications
1-(3-Chlorophenyl)-2-methoxyethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-(3-chlorophenyl)piperazine , have been found to interact with the 5-HT2C receptor . This receptor is a subtype of the serotonin receptor, which plays a crucial role in neurotransmission and is involved in various physiological processes such as mood regulation, appetite, and sleep .
Mode of Action
Based on the related compound 1-(3-chlorophenyl)piperazine, it can be inferred that it might interact with its targets through a mechanism involving binding to the 5-ht2c receptor . This interaction could lead to changes in the receptor’s activity, potentially influencing serotonin-mediated signal transmission .
Biochemical Pathways
Given its potential interaction with the 5-ht2c receptor, it could be involved in modulating serotonin signaling pathways . Serotonin is a key neurotransmitter that regulates various physiological processes, and alterations in its signaling pathways can have significant downstream effects.
Pharmacokinetics
A related compound, 1-(3-chlorophenyl)piperazine, is known to be metabolized in the liver . The pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic efficacy.
Result of Action
Based on the potential interaction with the 5-ht2c receptor, it could influence serotonin-mediated signal transmission, potentially affecting mood, appetite, and sleep .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-2-methoxyethanone typically involves the reaction of 3-chlorobenzoyl chloride with methanol in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of the desired product. The reaction conditions generally include maintaining the reaction mixture at a low temperature to control the rate of reaction and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-2-methoxyethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 3-chlorobenzoic acid or 3-chlorobenzophenone.
Reduction: Formation of 1-(3-chlorophenyl)-2-methoxyethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
3-Chloromethcathinone: A synthetic cathinone with similar structural features but different pharmacological properties.
4-Chloromethcathinone: Another synthetic cathinone with a chlorine atom at the para position of the phenyl ring.
Uniqueness
1-(3-Chlorophenyl)-2-methoxyethanone is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and potential applications. Its methoxyethanone moiety differentiates it from other chlorophenyl derivatives, providing unique opportunities for chemical modifications and applications.
Properties
IUPAC Name |
1-(3-chlorophenyl)-2-methoxyethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-12-6-9(11)7-3-2-4-8(10)5-7/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTKLBZRUOMROT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)C1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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